molecular formula C9H13N3O2 B1398953 1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine CAS No. 1250312-12-9

1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine

Cat. No. B1398953
CAS RN: 1250312-12-9
M. Wt: 195.22 g/mol
InChI Key: GPXWKOOYFVGRSD-UHFFFAOYSA-N
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Description

1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine, also known as OPC-16093, is a novel compound. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C9H13N3O2. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidones, which are of particular interest due to their unique biochemical properties, serve as precursors to the piperidine ring . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis of Derivatives

  • The compound has been used in the synthesis of various derivatives. For example, derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs, which include the piperidine group, have been synthesized, showcasing the utility of similar compounds in creating oxazole series derivatives (Vyzhdak et al., 2005).

Chemical Transformations

  • It has been involved in the synthesis of oxazolidines, thiazolidines, and 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters. These transformations highlight its role in producing various biologically relevant structures (Badr et al., 1981).

Molecular Docking Studies

  • It has been part of molecular docking studies, particularly in synthesizing new derivatives of piperidine bearing a 1,2,3-triazole ring. These compounds were evaluated for their potential binding modes in the active site of dopamine receptor D2, indicating its significance in drug design (Dawood & Dayl, 2020).

Gold-Catalysed Reactions

  • Research has explored its role in gold-catalysed intermolecular formal [3+2]-dipolar cycloaddition. This study focused on synthesizing complex, fully substituted, and functionalised 4-aminooxazoles, demonstrating the compound's relevance in advanced synthesis and catalysis (Gillie et al., 2016).

CO2 Equilibrium Solubility Analysis

  • The compound has been included in studies analyzing CO2 equilibrium solubility of various amines, providing insights into its physical properties and potential applications in environmental science (Liu et al., 2019).

Diastereoselective Synthesis

  • It has been utilized in diastereoselective synthesis. For example, Grignard reagents' reaction with chiral 1, 3-oxazolidines resulted in amines with high diastereoselectivity. This study contributes to asymmetric synthesis and organic chemistry (Yamauchi et al., 1998).

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-7-1-4-12(5-2-7)9(13)8-3-6-14-11-8/h3,6-7H,1-2,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXWKOOYFVGRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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